(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoroethyl group and a methanamine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be carried out under various conditions, often involving metal-based catalysts to facilitate the transfer of the difluoroethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalytic systems to ensure high yield and purity. The use of hypervalent iodine reagents has also been explored for the difluoroethylation of heteroatom nucleophiles, providing a complementary strategy to existing methods .
Chemical Reactions Analysis
Types of Reactions: (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like thiols, amines, and alcohols, facilitated by hypervalent iodine reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of difluoroethylated derivatives .
Scientific Research Applications
(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for certain targets. This modulation can lead to improved pharmacokinetic properties and metabolic stability .
Comparison with Similar Compounds
- (1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanamine
- (1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
- (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine dihydrochloride
Uniqueness: (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)4-11-3-5(1-9)2-10-11/h2-3,6H,1,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJSFTLUBNRTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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